molecular formula C18H20O4 B1682970 tms CAS No. 24144-92-1

tms

Cat. No.: B1682970
CAS No.: 24144-92-1
M. Wt: 300.3 g/mol
InChI Key: JDBCWSHYEQUBLW-AATRIKPKSA-N
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Description

Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraorganosilane and is characterized by a tetrahedral framework. Tetramethylsilane is a colorless, volatile liquid with a characteristic odor. It is widely used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its inertness and volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylsilane is typically produced as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The primary products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane .

Industrial Production Methods: In industrial settings, tetramethylsilane is produced through the same method mentioned above. The reaction conditions involve the use of methyl chloride and silicon at elevated temperatures. The by-products are separated and purified to obtain tetramethylsilane .

Chemical Reactions Analysis

Types of Reactions: Tetramethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Tetramethylsilane: Tetramethylsilane is unique due to its use as a reference compound in NMR spectroscopy. Its inertness and volatility make it an ideal standard, providing a single sharp peak in NMR spectra. Additionally, its application in gas chromatography as a derivatization reagent further highlights its versatility .

Biological Activity

The term "TMS" can refer to various compounds, but in the context of biological activity, it is often associated with specific derivatives and their effects on cellular processes. This article focuses on the biological activity of this compound derivatives, particularly This compound-TMF-4f , and their implications in cancer research, as well as the broader applications of this compound in neuroscience.

Overview of this compound Compounds

This compound (Trimethylsilyl) compounds are widely recognized for their utility in organic synthesis and biological applications. A notable derivative, This compound-TMF-4f , has been studied for its anti-cancer properties, particularly against cervical cancer cells.

Anti-Proliferative Effects

Research has demonstrated that this compound-TMF-4f exhibits significant cytotoxicity against human cervical cancer cells (HeLa and CaSki) while showing low toxicity to normal ovarian epithelial cells. The compound induces apoptosis through a caspase-dependent pathway, as evidenced by increased activation of caspases 3, 8, and 9, and changes in the expression of Bcl-2 family proteins .

Table 1: IC50 Values of this compound-TMF Compounds in Various Cancer Cell Lines

CompoundHeLa (Cervical)A549 (Lung)HCT116 (Colorectal)AsPC-1 (Pancreatic)
This compound-TMF-4f12 µM25 µM30 µM28 µM
This compound-TMF-4a18 µM30 µM32 µM35 µM

The apoptosis mechanism involves mitochondrial membrane potential loss and the release of cytochrome c and Smac/DIABLO into the cytosol. This process is crucial for triggering apoptotic pathways .

Inhibition of STAT3 Activation

This compound-TMF-4f also plays a role in inhibiting IL-6-induced STAT3 activation, which is vital for tumor growth. By reducing levels of phosphorylated STAT3 (p-STAT3), this compound-TMF-4f affects downstream targets such as Mcl-1, cyclin D1, survivin, and c-Myc. This inhibition is significant since STAT3 is often overexpressed in various cancers .

Case Study: Repetitive Transcranial Magnetic Stimulation (rthis compound)

In a separate context, transcranial magnetic stimulation (this compound) has been investigated for its effects on brain activity and neuroplasticity. A case study highlighted the use of rthis compound in a patient with severe cognitive impairment. Following treatment, improvements were observed in cognitive assessments, suggesting that this compound can enhance neuronal function and plasticity .

This compound compounds exert their biological effects through various mechanisms:

  • Induction of Apoptosis : Via caspase activation and mitochondrial disruption.
  • Neurotransmitter Modulation : this compound influences neurotransmitter release, particularly glutamate and GABA, affecting synaptic strength and plasticity .
  • Neurotrophic Factor Release : this compound can increase levels of Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal health .

Q & A

Basic Research Questions

Q. How should researchers formulate a research question for TMS studies to ensure scientific rigor?

  • Methodological Answer : Begin by linking the research objective to established theories or conceptual frameworks (e.g., neuroplasticity or neurostimulation models) to ground the study in existing knowledge . Use tools like Google’s "People Also Ask" or semantic analysis of literature to identify gaps or contradictions in prior studies . Ensure the question is precise, resolvable, and avoids ambiguous terms (e.g., "How does high-frequency this compound modulate cortical excitability in adults with treatment-resistant depression?" rather than "Is this compound effective?") .

Q. What experimental designs are most suitable for this compound studies investigating causal relationships?

  • Methodological Answer : Employ factorial designs to test interactions between variables (e.g., this compound frequency × stimulation site) . Quasi-experimental designs with pretest-posttest controls are ideal for clinical settings where randomization is limited (see Table 1 below) . Ensure sample size calculations account for effect sizes and statistical power, referencing pilot studies or meta-analyses for baseline estimates .
Group Treatment
ExperimentalHigh-frequency this compound protocol
ControlSham this compound (placebo coil)

Q. What data collection methods ensure robustness in this compound research?

  • Methodological Answer : Combine quantitative measures (e.g., motor-evoked potentials via electromyography) with qualitative tools like validated symptom questionnaires (e.g., Hamilton Depression Rating Scale) . For reproducibility, standardize protocols for this compound coil placement and stimulus intensity calibration . Use digital tools (e.g., LabChart) to automate data recording and minimize human error .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound study outcomes, such as conflicting neurophysiological vs. behavioral data?

  • Methodological Answer : Conduct a meta-analysis to identify moderators (e.g., age, comorbid conditions) that explain variability . Apply mixed-methods approaches: pair quantitative EEG data with thematic analysis of patient-reported outcomes to triangulate findings . Re-examine assumptions in statistical models (e.g., non-linear dose-response relationships) .

Q. What strategies enhance reproducibility in this compound experiments, particularly in multi-site studies?

  • Methodological Answer : Implement Research Data Management (RDM) protocols for metadata annotation (e.g., coil type, pulse waveform) . Use shared databases to standardize analytical pipelines for neuroimaging or biomarker data (e.g., MRI volumetric analysis) . Pre-register study protocols and publish raw data in repositories like OpenNeuro .

Q. How can multi-modal data (e.g., neuroimaging, biochemical markers) be integrated into this compound analysis frameworks?

  • Methodological Answer : Apply machine learning algorithms (e.g., PCA or cluster analysis) to identify latent variables across datasets . For example, combine fMRI connectivity maps with serum BDNF levels to model this compound-induced neuroplasticity. Validate findings using cross-validation techniques (e.g., leave-one-out) .

Q. What advanced statistical methods address validity threats in this compound research designs?

  • Methodological Answer : Use hierarchical linear modeling (HLM) to account for nested data (e.g., repeated measures within subjects) . For non-normal distributions, apply non-parametric tests (e.g., Wilcoxon signed-rank) or bootstrapping . Control for Type I errors in exploratory studies via false discovery rate (FDR) corrections .

Q. Methodological Considerations for Data Analysis

  • Handling Missing Data : Apply multiple imputation techniques validated for longitudinal this compound datasets .
  • Ethical Use of AI : If using LLMs for literature synthesis, document prompts and validate outputs against peer-reviewed sources to avoid hallucinations .

Properties

IUPAC Name

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBCWSHYEQUBLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186212
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24144-92-1, 20578-92-1
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24144-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,3',5'-Tetramethoxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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